![molecular formula C14H21NO4 B5777806 N,N-diethyl-3,4,5-trimethoxybenzamide CAS No. 5470-42-8](/img/structure/B5777806.png)
N,N-diethyl-3,4,5-trimethoxybenzamide
Overview
Description
N,N-diethyl-3,4,5-trimethoxybenzamide, also known as DETM, is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. DETM is a derivative of the naturally occurring compound mescaline, which is found in several species of cactus plants. However, DETM has unique properties that make it a promising tool for studying various biological processes.
Scientific Research Applications
Synthesis and Structural Studies
- Synthesis of Anti-emetic Compounds : N,N-diethyl-3,4,5-trimethoxybenzamide derivatives have been synthesized for their potential use as anti-emetic compounds (Wineholt et al., 1970).
- Conversion to Aldehydes : Research on converting tertiary amides to aldehydes mentions N,N-diethyl-3,4,5-trimethoxybenzamide as a key compound in this process (Leighty et al., 2012).
- Structural Studies of Derivatives : Studies have been conducted on the synthesis and molecular structure of various N,N-diethyl-3,4,5-trimethoxybenzamide derivatives, highlighting their potential applications in pharmacology and materials science (Gálvez et al., 1990).
Pharmacological Applications
- Potential CNS Depressants : Some derivatives of N,N-diethyl-3,4,5-trimethoxybenzamide have been explored for their central nervous system (CNS) depressant activity (Parravicini et al., 1976).
- Memory Enhancement : Certain derivatives have shown potential as memory enhancers with acetylcholinesterase-inhibiting activity, indicating their applicability in treating memory-related disorders (Piplani et al., 2018).
- Anticonvulsant Properties : Research has found that N,N-diethyl-3,4,5-trimethoxybenzamide derivatives possess anticonvulsant properties, making them candidates for epilepsy treatment (Chaturvedi et al., 1972).
Other Applications
- Cancer Research : Some studies have investigated the use of N,N-diethyl-3,4,5-trimethoxybenzamide derivatives in cancer research, focusing on their potential as cytotoxic agents against various cancer cell lines (Gielen & Willem, 1992).
- Insect Repellent Research : Although primarily focused on DEET, a related compound, studies have touched on the effects of N,N-diethyl-3,4,5-trimethoxybenzamide in insect repellent research (Alzogaray, 2015).
properties
IUPAC Name |
N,N-diethyl-3,4,5-trimethoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-6-15(7-2)14(16)10-8-11(17-3)13(19-5)12(9-10)18-4/h8-9H,6-7H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUSJMCQDBTOPV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C(=C1)OC)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90203164 | |
Record name | Benzamide, N,N-diethyl-3,4,5-trimethoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Diethyl-3,4,5-trimethoxybenzamide | |
CAS RN |
5470-42-8 | |
Record name | N,N-Diethyl-3,4,5-trimethoxybenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5470-42-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzamide, N,N-diethyl-3,4,5-trimethoxy | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005470428 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC26231 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzamide, N,N-diethyl-3,4,5-trimethoxy | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90203164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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